
2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a bromobenzoate moiety, a methylbenzoyl group, and a carbohydrazonoyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves a multi-step process. The initial step often includes the formation of the carbohydrazonoyl intermediate, which is then coupled with the 3-bromobenzoate moiety under controlled conditions. Common reagents used in this synthesis include hydrazine derivatives, bromobenzoic acid, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The bromine atom in the 3-bromobenzoate moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-(((3-chlorobenzoyl)amino)AC)carbohydrazonoyl)-2-Meo-phenyl 3-bromobenzoate
Uniqueness
What sets 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 3-bromobenzoate apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of the bromobenzoate moiety, in particular, allows for versatile chemical modifications and interactions.
Propiedades
Número CAS |
477730-23-7 |
|---|---|
Fórmula molecular |
C25H22BrN3O5 |
Peso molecular |
524.4 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[[2-[(3-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H22BrN3O5/c1-16-5-3-6-18(11-16)24(31)27-15-23(30)29-28-14-17-9-10-21(22(12-17)33-2)34-25(32)19-7-4-8-20(26)13-19/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+ |
Clave InChI |
GJGUVLUKHRNCOI-CCVNUDIWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



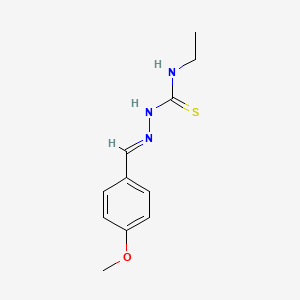
![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
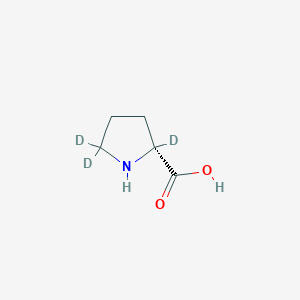

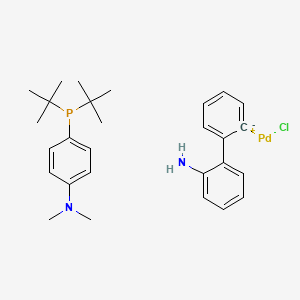
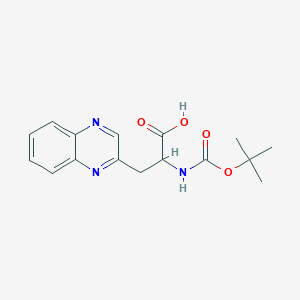
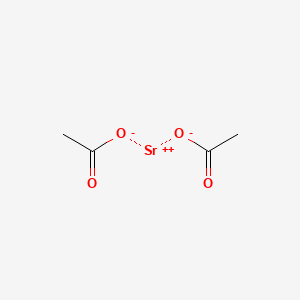

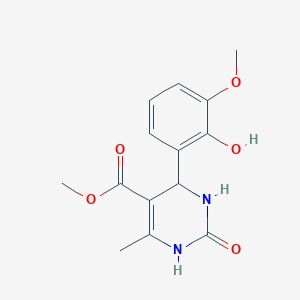

![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
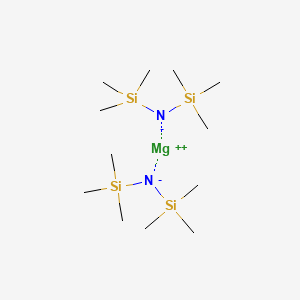
![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)
